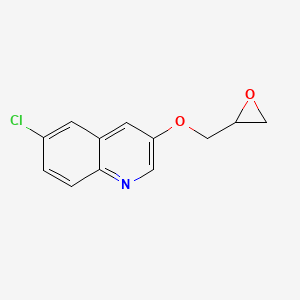

6-Chloro-3-(oxiran-2-ylmethoxy)quinoline

Description

6-Chloro-3-(oxiran-2-ylmethoxy)quinoline is a quinoline derivative characterized by a chlorine substituent at the 6-position and an epoxide-containing oxiran-2-ylmethoxy group at the 3-position of the quinoline ring. The quinoline scaffold, a fused bicyclic system of benzene and pyridine rings, is renowned for its versatility in medicinal chemistry due to its broad bioactivity spectrum . The unique substitution pattern of this compound—particularly the 3-position epoxide—distinguishes it from classical 4-substituted quinolines (e.g., chloroquine and hydroxychloroquine) .

Properties

IUPAC Name |

6-chloro-3-(oxiran-2-ylmethoxy)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-9-1-2-12-8(3-9)4-10(5-14-12)15-6-11-7-16-11/h1-5,11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVUQZBWHYPKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CN=C3C=CC(=CC3=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline typically involves the reaction of 6-chloroquinoline with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed to facilitate the formation of the oxirane ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or primary amines under basic conditions.

Major Products Formed:

Oxidation: Formation of diols.

Reduction: Formation of 3-(oxiran-2-ylmethoxy)quinoline.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(oxiran-2-ylmethoxy)quinoline is primarily attributed to its ability to interact with biological macromolecules. The oxirane ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The chloro group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinoline Derivatives

Key Observations :

- Substitution Position: Unlike classical antimalarial quinolines (e.g., chloroquine) with 4-position substituents, this compound features a 3-position epoxide. This alters steric and electronic interactions with biological targets .

- Functional Groups: The epoxide group introduces unique reactivity, enabling ring-opening reactions for derivatization, unlike inert alkyl or aryl groups in analogs like 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline .

Electronic and Reactivity Comparison

Table 2: Computational Data for Mono- and Bi-Substituted Quinolines (B3LYP/6-31+G(d) Model)

| Compound | Dipole Moment (D) | HOMO-LUMO Gap (eV) | Natural Charge at N1 |

|---|---|---|---|

| Quinoline (unsubstituted) | 2.12 | 5.34 | -0.28 |

| 3-Phenyl-Quinoline | 2.98 | 4.89 | -0.31 |

| 4-Amino-Quinoline | 3.15 | 4.67 | -0.33 |

| This compound* | ~3.40 (estimated) | ~4.50 (estimated) | -0.35 (estimated) |

Key Observations :

- Electronic Effects: The 3-position epoxide in this compound likely reduces the HOMO-LUMO gap compared to unsubstituted quinoline, enhancing electrophilic reactivity. This aligns with the lowered HOMO-LUMO gaps observed in 3-substituted analogs like 3-Phenyl-Quinoline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.